molecular formula C19H22N2O3 B4872700 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

Cat. No.: B4872700
M. Wt: 326.4 g/mol
InChI Key: DCCPGCQGKPEWBD-UHFFFAOYSA-N
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Description

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a methoxy group and a morpholinylphenylmethyl group

Safety and Hazards

The safety and hazards associated with “3-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide” are not well-documented . More research is needed to understand the safety and hazards of this compound.

Future Directions

The future directions for the research of “3-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide” are not well-documented . More research is needed to understand the potential applications and implications of this compound.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a morpholinyl group suggests it may interact with targets in a manner similar to other morpholine-containing compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 3-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-morpholin-4-ylbenzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed.

Major Products

    Oxidation: Products include 3-formyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide and 3-carboxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide.

    Reduction: The major product is 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzylamine.

    Substitution: Products vary depending on the nucleophile used but can include compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can be compared with similar compounds such as:

    3-methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the benzamide group.

    3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains an aldehyde group instead of the benzamide group.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A more complex structure with additional functional groups.

Properties

IUPAC Name

3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-7-17(8-6-15)21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCPGCQGKPEWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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